2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide
Description
2-Cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide is a cyanoacetamide derivative characterized by a propenamide backbone substituted with a cyano group at position 2, a phenyl group at position 3, and a 2,3-dimethylcyclohexylamine moiety at the amide nitrogen.
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-7-6-10-17(14(13)2)20-18(21)16(12-19)11-15-8-4-3-5-9-15/h3-5,8-9,11,13-14,17H,6-7,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUPOMAESHGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(=CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other cyanating agents in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of cyano derivatives or other substituted amides.
Scientific Research Applications
2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyanoacetamide Derivatives with Varied Amide Substituents
Compounds in (e.g., 2-Cyano-N-cyclohexyl-acetamide (3c) and N-Benzyl-2-cyano-acetamide (3d)) share the cyanoacetamide core but differ in the substituents on the amide nitrogen.
Table 1: Comparison of Cyanoacetamide Derivatives
Ester-Based Cyano Compounds
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate () and pyrethroids like fenpropathrin () are ester derivatives with cyano groups. Unlike the target compound’s amide linkage, ester groups in these analogs confer greater hydrolytic lability, reducing environmental persistence. However, the phenyl groups in both classes suggest π-π stacking interactions may influence binding to biological targets .
Table 2: Ester vs. Amide Cyano Compounds
Substituent Effects on Bioactivity and Toxicity
The 2,3-dimethylcyclohexyl group in the target compound differentiates it from analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide (), which has a smaller methylamino substituent. The dimethylcyclohexyl moiety likely reduces acute toxicity by limiting absorption rates compared to less bulky groups, though thorough toxicological data are lacking .
Biological Activity
2-Cyano-N-(2,3-dimethylcyclohexyl)-3-phenylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O
- Molecular Weight : 290.38 g/mol
Structural Features
The presence of the cyano group () and the phenylprop-2-enamide moiety contributes to its unique chemical properties, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O |
| Molecular Weight | 290.38 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group acts as an electrophile, allowing the compound to react with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
In recent studies, this compound has been evaluated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests a promising avenue for cancer therapy.
Case Studies
-
Anticancer Study : A study conducted on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Cell Line IC50 (µM) Treatment Duration MCF-7 (Breast) 15 48 hours A549 (Lung) 20 48 hours -
Antimicrobial Study : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying its biological activities and to evaluate its safety profile in vivo. Investigations into structure-activity relationships (SAR) will be crucial for optimizing the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
